Pent-2-EN-4-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-2-EN-4-ynenitrile is an organic compound with the molecular formula C5H3N It is characterized by the presence of both a nitrile group (-C≡N) and an alkyne group (-C≡C-) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-EN-4-ynenitrile can be synthesized through several methods. One common approach involves the nucleophilic addition of cyanide ions to an alkyne. Another method includes the dehydration of primary amides using dehydrating agents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3) .
Industrial Production Methods
In industrial settings, the production of nitriles often involves the reaction of alkyl halides with sodium cyanide (NaCN) under controlled conditions. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pent-2-EN-4-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Sodium cyanide (NaCN) is often used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
Pent-2-EN-4-ynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pent-2-EN-4-ynenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds.
Comparison with Similar Compounds
Similar Compounds
4-Pentynenitrile: Similar in structure but differs in the position of the nitrile group.
Pent-4-enenitrile: Contains a double bond instead of a triple bond.
2-Penten-4-ynenitrile: Another isomer with different positioning of the functional groups
Uniqueness
Pent-2-EN-4-ynenitrile is unique due to the presence of both a nitrile and an alkyne group, which imparts distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C5H3N |
---|---|
Molecular Weight |
77.08 g/mol |
IUPAC Name |
(E)-pent-2-en-4-ynenitrile |
InChI |
InChI=1S/C5H3N/c1-2-3-4-5-6/h1,3-4H/b4-3+ |
InChI Key |
ZXFTWPNQZKQCAL-ONEGZZNKSA-N |
Isomeric SMILES |
C#C/C=C/C#N |
Canonical SMILES |
C#CC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.